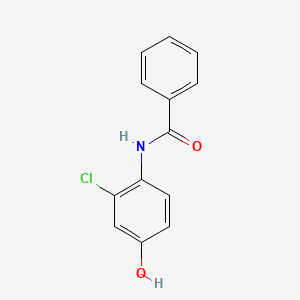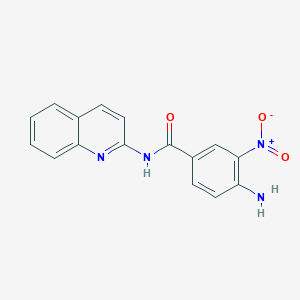![molecular formula C13H17BrFNO2 B8371010 tert-butyl N-[(1R)-1-(4-bromo-2-fluorophenyl)ethyl]carbamate](/img/structure/B8371010.png)
tert-butyl N-[(1R)-1-(4-bromo-2-fluorophenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(1R)-1-(4-bromo-2-fluorophenyl)ethyl]carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(1R)-1-(4-bromo-2-fluorophenyl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-2-fluoroaniline under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1R)-1-(4-bromo-2-fluorophenyl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new compounds with different substituents replacing the bromine atom.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-butyl N-[(1R)-1-(4-bromo-2-fluorophenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl(1R)-1-(4-bromo-2-fluorophenyl)ethylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl(1R)-1-(4-chloro-2-fluorophenyl)ethylcarbamate
- Tert-butyl(1R)-1-(4-bromo-2-chlorophenyl)ethylcarbamate
- Tert-butyl(1R)-1-(4-bromo-2-methylphenyl)ethylcarbamate
Uniqueness
tert-butyl N-[(1R)-1-(4-bromo-2-fluorophenyl)ethyl]carbamate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C13H17BrFNO2 |
|---|---|
Molecular Weight |
318.18 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(4-bromo-2-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(14)7-11(10)15/h5-8H,1-4H3,(H,16,17)/t8-/m1/s1 |
InChI Key |
SHQAHUJQKFOGMF-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



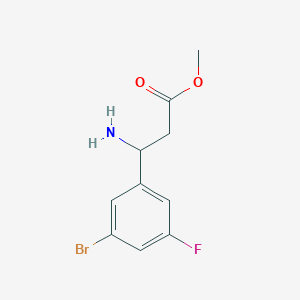
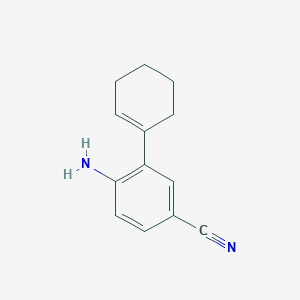
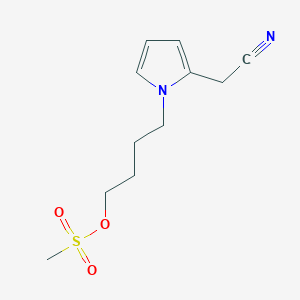
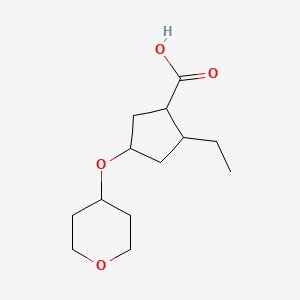


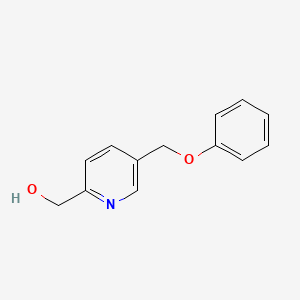
![8-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8370988.png)
